![molecular formula C20H14ClN3O3S B2498623 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide CAS No. 1260903-56-7](/img/structure/B2498623.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C20H14ClN3O3S and its molecular weight is 411.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide (CAS No. 1260922-64-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN3O3S with a molecular weight of 427.9 g/mol. The compound features a thienopyrimidine core which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit notable antimicrobial properties. A study evaluated various derivatives and found that compounds with substituted amido or imino side chains at position 3 demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
Compound ID | MIC (µg/mL) | Bacterial Strain |
---|---|---|
4c | 12 | E. coli |
4e | 15 | S. aureus |
5c | 10 | M. tuberculosis |
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. For instance, in a study involving several thienopyrimidine derivatives, the compound demonstrated an IC50 value ranging from 1.184 to 9.379 µM against HCT-116 colorectal cancer cells . This suggests that the compound has potential as an anticancer agent.
Table 2: Cytotoxicity of Thienopyrimidine Derivatives
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
3c | HCT-116 | 1.184 |
3e | HCT-116 | 9.379 |
Reference | Cabozantinib | ~10 |
Structure-Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives is closely linked to their structural features. The presence of a thienopyrimidinone ring and specific substituents significantly influences their antimicrobial and cytotoxic properties. Substituents at the 3-position have been shown to enhance activity; for example, compounds with chlorophenyl groups exhibit improved potency compared to those without .
Key Findings:
- Substituent Influence : The presence of electron-withdrawing groups (like chlorine) enhances antimicrobial activity.
- Core Structure : The thienopyrimidinone core is essential for maintaining biological activity.
- Amido/Imino Side Chains : Variations in side chains can lead to significant differences in potency.
Case Studies
A notable case study involved the evaluation of a series of thienopyrimidine derivatives against various cancer cell lines and microbial strains. The study highlighted that modifications in the side chains could lead to the development of more potent derivatives with reduced toxicity profiles .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that derivatives of thienopyrimidine compounds exhibit promising anticancer activity. A study by Elmongy et al. synthesized various thienopyrimidine derivatives and evaluated their cytotoxic effects against different cancer cell lines. The most potent derivatives demonstrated selective cytotoxicity with IC50 values ranging from 27.6 μM to higher values depending on structural modifications applied to the thienopyrimidine core .
Inhibition Studies:
The compound has shown significant inhibitory activity against Macrophage Migration Inhibitory Factor (MIF), which is implicated in tumor progression. In comparative studies, the compound exhibited an IC50 value of 15 ± 0.8 μM against MIF2, indicating its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds derived from this scaffold exhibited significant antibacterial effects with low toxicity profiles. For instance, one study reported that these compounds could effectively inhibit the growth of various bacterial strains while maintaining safety for human cells.
Anti-inflammatory Effects
In addition to anticancer properties, the compound may exert anti-inflammatory effects by modulating immune responses through MIF inhibition. This dual action enhances its therapeutic potential in treating both cancer and inflammatory diseases .
Case Studies and Research Findings
- Study on MIF Inhibition: A focused library of compounds was evaluated for their ability to inhibit MIF tautomerase activity. Results indicated that modifications to the thienopyrimidine structure significantly influenced potency.
-
Structure–Activity Relationship (SAR): A detailed SAR analysis revealed that substituents at specific positions on the thienopyrimidine core could enhance biological activity. For example:
Compound Variant Substituent IC50 (μM) R110 None 15 ± 0.8 3b Bromo 7.2 ± 0.6 3i CF₃ 2.6 ± 0.2
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c21-13-5-4-8-15(11-13)24-19(26)18-16(9-10-28-18)23(20(24)27)12-17(25)22-14-6-2-1-3-7-14/h1-11,16,18H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUHVPWUPGBDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.